4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate
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Overview
Description
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE typically involves multi-step organic synthesis. The process may start with the nitration of benzoic acid to introduce the nitro group, followed by bromination to add the bromine atom. The piperidine ring and carbothioyl group are then introduced through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The piperidine ring can participate in substitution reactions, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring and carbothioyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(pyrrolidin-1-ylcarbothioyl)phenyl 3-nitrobenzoate
- 4-Bromo-2-(morpholin-1-ylcarbothioyl)phenyl 3-nitrobenzoate
Uniqueness
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable molecule for diverse applications .
Properties
Molecular Formula |
C19H17BrN2O4S |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C19H17BrN2O4S/c20-14-7-8-17(16(12-14)18(27)21-9-2-1-3-10-21)26-19(23)13-5-4-6-15(11-13)22(24)25/h4-8,11-12H,1-3,9-10H2 |
InChI Key |
DSJDMXWIGQCMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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